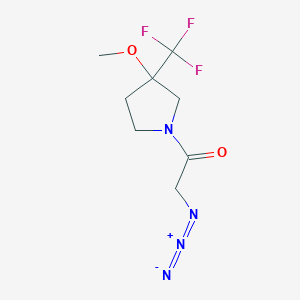
2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Overview
Description
The compound “2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It’s a common structure in many biologically active compounds .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . It also has an ethoxy group and a trifluoromethyl group attached to the pyrrolidine ring .Scientific Research Applications
Synthesis and Structural Analysis
- Pryadeina et al. (2007) detailed the synthesis of related compounds, demonstrating the reactivity of ethyl 3-polyfluoroalkyl-3-oxopropionates with triethyl orthoformate and primary amines, leading to the formation of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates. This research underlines the versatility of fluoroalkylated compounds in organic synthesis and their structural characterization through X-ray diffraction and NMR data Pryadeina et al., 2007.
Catalytic Applications
- Nyamato et al. (2016) explored the use of nickel(II) complexes, derived from reactions of similar amine analogues, as catalysts for ethylene oligomerization. These studies offer insights into the reactivity trends and the impact of complex structure on catalytic performances, highlighting the potential of amine-derived catalysts in polymerization processes Nyamato et al., 2016.
Chemical Reactivity and Mechanistic Insights
- Research by Allwood et al. (2014) on the synthesis and use of a trifluoromethylated azomethine ylide precursor showcases the utility of fluorinated pyrrolidines in cycloaddition reactions. This work emphasizes the role of the CF3 group in imparting regio- and diastereo-control, crucial for the synthesis of pyrrolidines and pyrrolines with potential applications in medicinal chemistry and material science Allwood et al., 2014.
Material and Biological Applications
- Zulu et al. (2020) investigated palladium(II) complexes of (pyridyl)imine ligands, including related structures, as catalysts for the methoxycarbonylation of olefins. This study highlights the influence of ligand structure on catalytic activity, providing a foundation for the development of more efficient catalysts for esterification reactions Zulu et al., 2020.
properties
IUPAC Name |
2-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O/c1-2-15-8(9(10,11)12)3-5-14(7-8)6-4-13/h2-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMJIOJASATLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1477366.png)
![2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477367.png)
![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477368.png)









